Cas no 180160-48-9 (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine])
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
- 6-chlorospiro[1H-2-benzofuran-3,4'-piperidine]
- 5-chloro-3H-spiro[2-benzofuran-1,4'-piperidine]
- 5-chlorospiro[isobenzofuran-1(3H),4'-piperidine]
- AG-L-19722
- AK-54422
- ANW-52600
- CTK4D7530
- KB-245641
- SureCN1275908
- SCHEMBL1275908
- DTXSID00595507
- AKOS015851322
- Spiro[isobenzofuran-1(3H),4'-piperidine], 5-chloro-
- 180160-48-9
- 5-chloro-3H-spiro[isobenzofuran-1,4/'-piperidine]
- ZUKZVXUSZUGBOH-UHFFFAOYSA-N
-
- MDL: MFCD16876097
- Inchi: 1S/C12H14ClNO/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2
- InChI Key: ZUKZVXUSZUGBOH-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)COC12CCNCC1
Computed Properties
- Exact Mass: 223.07652
- Monoisotopic Mass: 223.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.26
- PSA: 21.26
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM139553-1g |
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-48-9 | 95% | 1g |
$1262 | 2021-08-05 | |
| Chemenu | CM139553-1g |
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-48-9 | 95% | 1g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AA95360-1g |
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] |
180160-48-9 | 97% | 1g |
$768.00 | 2024-04-20 |
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Suppliers
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] Related Literature
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]
Introduction to 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS No. 180160-48-9)
5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine], identified by the chemical formula CAS No. 180160-48-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This spirocyclic molecule combines a benzofuran moiety with a piperidine ring, creating a framework that is both structurally complex and biologically intriguing. The presence of a chlorine substituent at the 5-position enhances its reactivity, making it a valuable scaffold for further derivatization and exploration.
The spirocyclic core of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] contributes to its stability and rigidity, which are desirable traits in drug design. Such structural features often lead to improved binding affinity and selectivity when interacting with biological targets. The benzofuran ring is known for its presence in various bioactive natural products and pharmaceuticals, while the piperidine moiety is a common pharmacophore found in many drugs due to its ability to modulate receptor activity.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of novel therapeutic agents. The chlorine atom at the 5-position serves as a handle for further chemical modifications, enabling the synthesis of analogs with tailored biological properties.
In the realm of drug discovery, the synthesis of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] has been optimized through multi-step organic reactions, including cyclization and functional group transformations. The spirocyclic structure is particularly challenging to construct due to the need for precise stereocontrol during ring closure. However, modern synthetic methodologies have made significant strides in facilitating such reactions, allowing for scalable production of this compound.
One of the most exciting aspects of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is its potential in addressing unmet medical needs. Researchers are exploring its efficacy in preclinical models for conditions such as neurodegenerative diseases and autoimmune disorders. The compound’s ability to interact with multiple targets simultaneously makes it an attractive candidate for polypharmacological approaches, which are increasingly recognized as an effective strategy in modern medicine.
The pharmacokinetic profile of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is also under investigation. Understanding how this molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies indicate that it exhibits moderate solubility in both water and lipids, suggesting a balanced pharmacokinetic behavior that could enhance bioavailability.
As interest in 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] grows, so does the body of literature surrounding its applications. Researchers are employing high-throughput screening techniques to identify new derivatives with enhanced potency and reduced side effects. The combination of experimental synthesis with computational modeling provides a powerful toolkit for rational drug design, accelerating the discovery process.
The versatility of 5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] extends beyond traditional pharmaceutical applications. Its unique structure makes it a valuable intermediate in materials science, particularly in the development of advanced polymers and functional materials. The spirocyclic core can be incorporated into larger molecular frameworks to create materials with specialized properties such as luminescence or catalytic activity.
In conclusion,5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] (CAS No. 180160-48-9) represents a fascinating compound with broad potential across multiple scientific disciplines. Its complex architecture and reactivity make it a compelling scaffold for medicinal chemistry innovation, while its structural features offer opportunities for applications in materials science. As research continues to uncover new possibilities for this molecule,5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] is poised to play a significant role in shaping the future of chemical biology and drug discovery.
180160-48-9 (5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)